molecular formula C24H62O6Si6 B078496 L-Sorbitol TMS CAS No. 14317-07-8

L-Sorbitol TMS

Cat. No. B078496
CAS RN: 14317-07-8
M. Wt: 615.3 g/mol
InChI Key: USBJDBWAPKNPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Sorbitol TMS, also known as Sorbitol hexakis-TMS, has the molecular formula C24H62O6Si6 . It is a derivative of Sorbitol, a polyhydric alcohol .


Molecular Structure Analysis

The molecular structure of L-Sorbitol TMS includes 24 carbon atoms, 62 hydrogen atoms, 6 oxygen atoms, and 6 silicon atoms . The structure can be represented by the SMILES string: CSi©OCC(OSi©C)C(OSi©C)C(OSi©C)C(COSi©C)OSi©C .


Physical And Chemical Properties Analysis

L-Sorbitol TMS has a molecular weight of 615.26 g/mol . Some of its physical properties include log10ws of 6.85 and logp of 7.570 .

Scientific Research Applications

  • Biotechnological Production and Food Industry Applications :

    • Sorbitol is a low-calorie sugar alcohol used extensively in the food industry as a sweetener. Research has focused on metabolic engineering of Lactobacillus plantarum and Lactobacillus casei for high-level production of sorbitol from fructose-6-phosphate and lactose, respectively, showcasing potential applications in food and dairy products (Ladero et al., 2007); (Boeck et al., 2010).
  • Health Research :

    • Studies have explored sorbitol's effects on adipogenesis and adiponectin production in pre-adipocytes and mature adipocytes, finding that sorbitol does not significantly affect these processes, which is relevant for understanding its impact on metabolic health (Siripurkpong et al., 2014).
    • Sorbitol intolerance in adults, characterized by abdominal pain and bloating, has been documented, highlighting its potential as a trigger for gastrointestinal symptoms (Jain et al., 1985).
  • Pharmaceutical and Cosmetic Applications :

    • Enhanced sorbitol production under submerged fermentation using Lactobacillus plantarum has been explored, which is relevant for pharmaceutical and cosmetic industries where sorbitol is used as a humectant and texturizer (Jan et al., 2017).
    • The use of sorbitol in the preparation of plum seasoned squash, as a sweetener substitute for diabetic, obese, and health-conscious people, reflects its versatility in food applications with health benefits (Barwal et al., 2002).
  • Toxicological Studies :

    • Exposure to sorbitol during lactation has been shown to cause metabolic alterations and genotoxic effects in rat offspring, indicating the importance of understanding the potential risks associated with sorbitol consumption (Cardoso et al., 2016).
  • Agricultural and Plant Research :

    • Research on apple (Malus domestica) leaves has shown that suppressing sorbitol synthesis substantially alters the global expression profile of stress response genes, suggesting sorbitol's role in carbohydrate metabolism and stress tolerance in plants (Wu et al., 2015).

Safety And Hazards

While specific safety data for L-Sorbitol TMS is not available, it’s important to handle all chemicals with care. For Sorbitol, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

trimethyl-[1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yloxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBJDBWAPKNPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H62O6Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333851
Record name L-Sorbitol TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Sorbitol TMS

CAS RN

14317-07-8
Record name L-Sorbitol TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
L-Sorbitol TMS
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
L-Sorbitol TMS
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
L-Sorbitol TMS
Reactant of Route 4
Reactant of Route 4
L-Sorbitol TMS
Reactant of Route 5
Reactant of Route 5
L-Sorbitol TMS
Reactant of Route 6
Reactant of Route 6
L-Sorbitol TMS

Citations

For This Compound
2
Citations
ZC Yang, JR Cashman - Journal of Chromatography A, 1992 - Elsevier
A gas chromatographic method for predicting the retention index of a derivatized monosaccharide is presented. The procedures are especially useful to detect and predict minute …
Number of citations: 3 www.sciencedirect.com
DRFD VARGAS - 2017 - mcta.uas.edu.mx
Las enfermedades parasitarias se encuentran ampliamente distribuidas en el mundo, representan uno de los más importantes problemas de salud pública y afectan principalmente a …
Number of citations: 2 mcta.uas.edu.mx

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.